16-Nor-15-oxodehydroabietic acid
Overview
Description
16-Nor-15-oxodehydroabietic acid is a natural product found in Larix kaempferi with data available.
Scientific Research Applications
Allergic Reactions and Contact Dermatitis: 7-oxodehydroabietic acid and 15-hydroxydehydroabietic acid, compounds related to 16-Nor-15-oxodehydroabietic acid, have been identified as contact allergens in Portuguese colophony of the gum rosin type. These compounds have shown a pattern of cross-reactivity among patients with a known allergy to gum rosin (Karlberg et al., 1988).
Chemical Synthesis and Configuration Analysis: Research has been conducted on the synthesis of methyl (15S)-16-hydroxydehydroabietate and its (15R)-epimer to understand the absolute configuration of C-15 in natural 16-hydroxydehydroabietic acid (Matsumoto et al., 1988).
Identification of New Compounds: The leaves of Larix kaempferi have been studied, leading to the isolation of new diterpene acids, including methyl this compound, which may have various potential applications in pharmacology and biochemistry (Tanaka et al., 1997).
Anticancer Potential: ent-15-Oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid, has shown proapoptotic effects on human prostate carcinoma epithelial cell line PC-3, indicating potential in cancer therapy (Ruiz et al., 2008).
Biotechnological Applications: Cytochrome P450 enzymes, such as CYP105A1, have been explored for their potential in biotechnological applications, including the conversion of resin acids like dehydroabietic acid, potentially leading to the production of pharmaceutically relevant diterpenoids (Janocha et al., 2013).
Properties
IUPAC Name |
(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)/t16-,18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNLFYUMKLEAV-BHIYHBOVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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